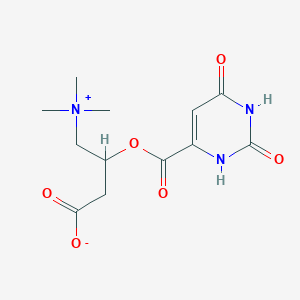

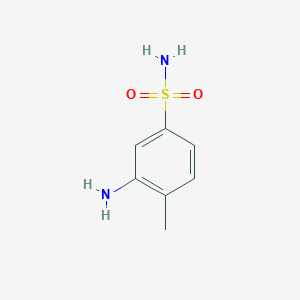

![molecular formula C24H30BrNO3Si B110587 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one CAS No. 530084-74-3](/img/structure/B110587.png)

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C24H30BrNO3Si and its molecular weight is 488.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Research by Watts and Bunce (2018) outlines a new route to synthesize angular tricyclic amides related to quinolin-2(1H)-ones, demonstrating the versatility in synthesizing such compounds (Watts & Bunce, 2018).

- Complex Formation and Catalysis : A study by Qiao, Ma, and Wang (2011) highlights the synthesis of aluminum and zinc complexes using quinolin-8-amine derivatives, indicating potential applications in catalysis and material science (Qiao, Ma, & Wang, 2011).

- Molecular Rearrangements and Transformations : Gorbunova and Mamedov (2006) discuss the oxidative dehydrobromination of quinoxalin-2(1H)-ones, a process that could be relevant for chemical modifications of similar compounds (Gorbunova & Mamedov, 2006).

Applications in Bioactive Molecule Synthesis

- Synthesis of Bioactive Derivatives : Research by Nowak et al. (2015) involves the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which could be structurally similar to the compound , highlighting its potential in creating bioactive molecules (Nowak et al., 2015).

- Ligand Development for Catalysis : Schlosser et al. (2006) explore the role of certain groups in ligand development for catalysis, which could be relevant for the use of quinolin-2(1H)-ones in similar applications (Schlosser et al., 2006).

Pharmacological Research

- Development of Pharmacological Agents : Hutchinson et al. (2009) describe the development of a leukotriene synthesis inhibitor, showcasing the potential for compounds like 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one in pharmacological applications (Hutchinson et al., 2009).

Material Science and Engineering

- Inhibition of Corrosion : A study by Rbaa et al. (2018) on the corrosion inhibition properties of quinolin-8-ol derivatives suggests potential applications of similar compounds in material science, especially in protecting metals against corrosion (Rbaa et al., 2018).

作用機序

This compound is used in the preparation of phenylethanolamine derivatives as β2 adrenoreceptor agonists . Adrenoreceptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications.

将来の方向性

特性

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one' involves several steps.", "The first step is the protection of the hydroxyl group of the starting material, followed by the bromination of the protected alcohol.", "The next step involves the substitution of the bromine with a tert-butyl(dimethyl)silyl group, followed by the deprotection of the alcohol to give the desired intermediate.", "The final step involves the coupling of the intermediate with the appropriate benzyl ether to give the final product." ], "Starting Materials": [ "2-hydroxy-5-[(1R)-2-bromo-1-ethyl]quinoline", "tert-butyl(dimethyl)silyl chloride", "potassium carbonate", "benzyl alcohol", "benzyl bromide" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 2-hydroxy-5-[(1R)-2-bromo-1-ethyl]quinoline using an appropriate protecting group such as TBDMS.", "Step 2: Brominate the protected alcohol using N-bromosuccinimide (NBS) and a suitable solvent such as chloroform.", "Step 3: Substitute the bromine with a tert-butyl(dimethyl)silyl group using tert-butyl(dimethyl)silyl chloride and potassium carbonate as the base.", "Step 4: Deprotect the alcohol using an appropriate reagent such as tetra-n-butylammonium fluoride (TBAF) to give the desired intermediate.", "Step 5: Couple the intermediate with benzyl alcohol using a suitable coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) to give the final product." ] } | |

CAS番号 |

530084-74-3 |

分子式 |

C24H30BrNO3Si |

分子量 |

488.5 g/mol |

IUPAC名 |

5-[(1S)-2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H30BrNO3Si/c1-24(2,3)30(4,5)29-21(15-25)18-11-13-20(23-19(18)12-14-22(27)26-23)28-16-17-9-7-6-8-10-17/h6-14,21H,15-16H2,1-5H3,(H,26,27)/t21-/m1/s1 |

InChIキー |

JQJUYDQHSZTDDO-OAQYLSRUSA-N |

異性体SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 |

SMILES |

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 |

正規SMILES |

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 |

同義語 |

5-[(1R)-2-Bromo-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-(phenylmethoxy)-2(1H)-quinolinone; _x000B_(R)-8-(Benzyloxy)-5-[2-bromo-1-(tert-butyldimethylsilyloxy)ethyl]quinolin-2(1H)-one; _x000B_(R)-8-(Benzyloxy)-5-[2-bromo-1-[(tert-butyldimethylsilyl)oxy]eth |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。